molecular formula C7H8N4O B12915111 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl- CAS No. 73095-64-4

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-

Cat. No.: B12915111
CAS No.: 73095-64-4
M. Wt: 164.16 g/mol
InChI Key: YHLNDMJQWWVJDJ-UHFFFAOYSA-N
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Description

2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation. Similarly, as a CDK2 inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of EGFR tyrosine kinase and CDK2 makes it a promising candidate for anticancer therapy .

Properties

CAS No.

73095-64-4

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,7-dimethylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-10-4-8-7(12)5-3-11(2)9-6(5)10/h3-4H,1-2H3

InChI Key

YHLNDMJQWWVJDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N(C=NC2=O)C

Origin of Product

United States

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